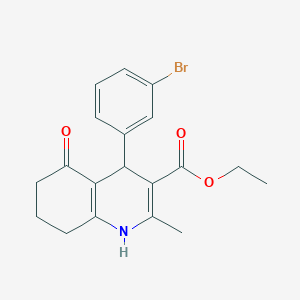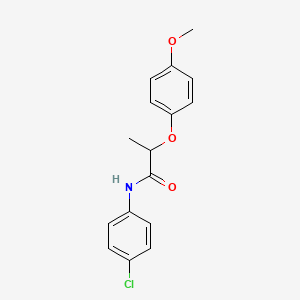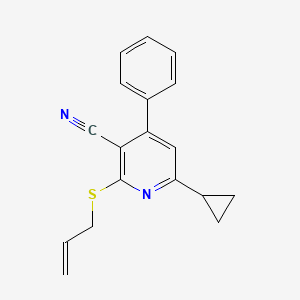![molecular formula C21H14FN3O5 B4990154 2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4990154.png)
2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide, also known as TAK-285, is a small molecule inhibitor of the HER2 receptor tyrosine kinase. HER2 is a member of the epidermal growth factor receptor (EGFR) family, which plays a crucial role in cell growth and differentiation. Overexpression of HER2 has been linked to the development and progression of certain types of cancer, including breast cancer. TAK-285 has been shown to inhibit the proliferation of HER2-positive cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Mécanisme D'action
2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide works by selectively inhibiting the activity of the HER2 receptor tyrosine kinase, which is overexpressed in many types of cancer cells. HER2 plays a key role in cell growth and survival, and its overexpression can lead to uncontrolled cell proliferation and tumor growth. By inhibiting HER2 activity, 2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide can block the downstream signaling pathways that promote cancer cell growth and survival, leading to cell death and tumor regression.
Biochemical and physiological effects:
2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting HER2 activity, 2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide can also inhibit the activity of other members of the EGFR family, such as EGFR and HER4. This broad-spectrum inhibition of EGFR family members can lead to more potent antitumor effects. 2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide as a research tool is its selectivity for HER2 and other EGFR family members. This makes it a useful tool for studying the role of these receptors in cancer cell signaling and proliferation. However, one limitation of 2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide is its relatively low potency compared to other HER2 inhibitors, such as lapatinib and neratinib. This can make it more difficult to achieve complete inhibition of HER2 activity in vitro and in vivo.
Orientations Futures
There are several potential future directions for research on 2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide and related compounds. One area of interest is the development of more potent and selective HER2 inhibitors, which could lead to improved antitumor activity and fewer side effects. Another area of interest is the combination of HER2 inhibitors with other targeted therapies or immunotherapies, which could enhance the antitumor effects of these agents. Finally, the use of 2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide and related compounds as research tools for studying the role of HER2 and other EGFR family members in cancer cell signaling and proliferation is likely to continue to be an important area of research.
Méthodes De Synthèse
The synthesis of 2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide involves several steps, starting with the reaction of 2-fluoroaniline with 2-chloroacrylonitrile to form 2-cyano-N-(2-fluorophenyl)acetamide. This intermediate is then subjected to a series of reactions, including nitration, reduction, and cyclization, to yield the final product, 2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide.
Applications De Recherche Scientifique
2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapeutic. In vitro studies have shown that 2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide inhibits the proliferation of HER2-positive breast cancer cells, as well as other types of cancer cells that overexpress HER2. In vivo studies in mice have demonstrated that 2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide can inhibit the growth of HER2-positive tumors and improve survival rates. Clinical trials have shown that 2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide has promising antitumor activity in patients with HER2-positive breast cancer, both as a single agent and in combination with other therapies.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O5/c1-29-14-6-8-16(19(11-14)25(27)28)20-9-7-15(30-20)10-13(12-23)21(26)24-18-5-3-2-4-17(18)22/h2-11H,1H3,(H,24,26)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASKHACDDQLYRZ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4990076.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4990080.png)
![N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4990094.png)

![1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride](/img/structure/B4990106.png)
![methyl 4-(2-fluorobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4990108.png)
![1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4990117.png)

![N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-4-nitrobenzamide](/img/structure/B4990137.png)
![2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate](/img/structure/B4990144.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B4990161.png)
![N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4990169.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4990177.png)